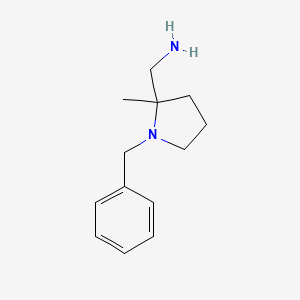

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

説明

特性

IUPAC Name |

(1-benzyl-2-methylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(11-14)8-5-9-15(13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOCJFUGPZTFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine and Its Analogs

This technical guide provides a comprehensive overview of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine, a substituted pyrrolidine derivative of interest to researchers and professionals in drug development. Due to the nuanced landscape of chemical identifiers for this specific molecule, this guide will also address its closely related isomers, providing clarity on their notation and significance. We will delve into its chemical identity, potential synthetic pathways, and prospective applications, grounding our discussion in established scientific principles and methodologies.

Part 1: Core Chemical Identity and Navigating the Identifier Landscape

A significant challenge in the study of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is the absence of a single, universally recognized CAS number. Instead, the scientific literature and commercial catalogs feature several identifiers for closely related structural and stereoisomers. This ambiguity underscores the critical importance of precise nomenclature and structural definition in research and development.

The core structure, as named, implies a pyrrolidine ring with a benzyl group on the nitrogen atom (position 1), and both a methyl and an aminomethyl group on the same carbon atom (position 2). The presence of a stereocenter at the C2 position means that the compound can exist as (R) and (S) enantiomers, or as a racemic mixture.

Below is a summary of key identifiers for (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine and its relevant isomers:

| Compound Name | CAS Number | Molecular Formula | InChIKey | Notes |

| (1-benzyl-2-methylpyrrolidin-2-yl)methanamine | Not assigned | C13H20N2 | CXOCJFUGPZTFSC-UHFFFAOYSA-N | The specific compound of interest, chirality not specified.[1] |

| C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine | 96948-23-1 | C12H18N2 | Not Found | Note the absence of the C2-methyl group.[2] |

| (1-Benzylpyrrolidin-2-yl)methanamine | 57734-44-8 | C12H18N2 | Not Found | Chirality not specified and no C2-methyl group.[3] |

| [cis-1-benzyl-3-methyl-pyrrolidin-2-yl]methanamine | 2969617-67-0 | C13H20N2 | RXLVACGMDNXSAR-DGCLKSJQSA-N | A positional isomer with the methyl group at C3. |

| 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine | 91189-05-8 | C13H20N2 | ZSYALYBRMVKYAS-UHFFFAOYSA-N | A positional and N-methylated isomer. |

| (1-benzyl-5-methylpyrrolidin-3-yl)methanamine | Not assigned | C13H20N2 | BIDKDUYMXXPICF-UHFFFAOYSA-N | A positional isomer.[4] |

This table highlights the necessity for meticulous characterization (e.g., via NMR, chiral chromatography) to confirm the identity of the specific isomer being investigated. For the remainder of this guide, we will focus on the titular compound, (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine, while drawing insights from the synthesis and applications of its close analogs.

Part 2: Synthesis Strategies and Methodologies

Proposed Synthetic Pathway: Reductive Amination

This method is advantageous due to its high potential for efficiency and control over the introduction of the amine functionality. The key steps are outlined below.

Experimental Protocol:

-

Synthesis of the Ketone Precursor (1-Benzyl-2-methyl-2-pyrrolidinecarbonitrile):

-

Start with the commercially available 1-Benzyl-2-pyrrolidinone.[5][6]

-

Perform an alpha-methylation using a strong base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide.

-

The resulting methylated lactam is then converted to the corresponding thiolactam using Lawesson's reagent.

-

Subsequent treatment with a methylating agent, such as methyl iodide, followed by reaction with sodium cyanide, would yield the desired nitrile precursor.

-

-

Reductive Amination to Yield (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine:

-

The nitrile precursor is then reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether) would be effective.

-

The reaction mixture is typically stirred at room temperature or under reflux, followed by a careful workup procedure involving sequential addition of water and a sodium hydroxide solution to quench the excess reducing agent and precipitate the aluminum salts.

-

The final product can be isolated by extraction with an organic solvent and purified by column chromatography or distillation.

-

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthesis of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine.

Part 3: Potential Applications and Future Directions

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[7] While specific applications for (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine have not been extensively documented, its structural features suggest several promising avenues for investigation.

-

CNS-Active Agents: Many pyrrolidine derivatives exhibit activity as central nervous system agents. For instance, some act as nootropics, enhancing cognitive function.[8] The lipophilic benzyl group in the target molecule could facilitate crossing the blood-brain barrier, making it a candidate for neurological drug discovery.

-

Enzyme Inhibitors: The chiral nature of the molecule makes it an interesting candidate for the development of stereospecific enzyme inhibitors. For example, related pyrrolidine structures are known to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4).[7]

-

Catalysis: Chiral amines are widely used as organocatalysts in asymmetric synthesis. The enantiomerically pure forms of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine could potentially be explored for their catalytic activity in various organic transformations.

The following diagram illustrates the logical relationship between the core structure and its potential applications:

Caption: Potential applications of the target molecule.

Part 4: Conclusion and Outlook

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine represents a molecule of interest with a currently ambiguous identity in terms of a single CAS number. This guide has aimed to clarify this situation by presenting the landscape of related isomers and their identifiers. Furthermore, we have proposed a viable synthetic route and explored potential applications based on the well-established importance of the pyrrolidine scaffold in medicinal chemistry and catalysis.

Future research in this area should focus on the unambiguous synthesis and characterization of the (R) and (S) enantiomers of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine. The elucidation of their specific biological activities and potential as organocatalysts will be crucial in unlocking the full potential of this intriguing molecule.

References

-

ChemicalRegister. (n.d.). C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine (CAS No. 96948-23-1) Suppliers. Retrieved from [Link]

-

PubChemLite. (n.d.). (1-benzyl-2-methylpyrrolidin-2-yl)methanamine. Retrieved from [Link]

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (3 (49)), 39-49.

- Zhang, X., et al. (2021). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). ChemMedChem, 16(1), 123-134.

-

ChemSynthesis. (n.d.). 1-[(benzyl-methylamino)methyl]pyrrolidine-2,5-dione. Retrieved from [Link]

- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Chemistry & Chemical Technology, 17(2), 269-275.

-

PrepChem.com. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine. Retrieved from [Link]

- Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8419.

- Kellici, T. F., et al. (2015). Synthesis of (5S)-1-benzyl-(1H-imidazol-1-yl-methyl)-2-pyrrolidinone...

- Sadiq, F. A., et al. (2022). Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and lipid lowering molecule. Saudi Pharmaceutical Journal, 30(8), 1013-1024.

-

PubChemLite. (n.d.). (1-benzyl-5-methylpyrrolidin-3-yl)methanamine (C13H20N2). Retrieved from [Link]

- Zhang, X., et al. (2020). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors. ChemMedChem, 15(24), 2408-2416.

Sources

- 1. PubChemLite - (1-benzyl-2-methylpyrrolidin-2-yl)methanamine (C13H20N2) [pubchemlite.lcsb.uni.lu]

- 2. C-((S)-1-Benzyl-pyrrolidin-2-yl)-methylamine (CAS No. 96948-23-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. 57734-44-8|(1-Benzylpyrrolidin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. PubChemLite - (1-benzyl-5-methylpyrrolidin-3-yl)methanamine (C13H20N2) [pubchemlite.lcsb.uni.lu]

- 5. guidechem.com [guidechem.com]

- 6. 1-ベンジル-2-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.uran.ua [journals.uran.ua]

The 2,2-Disubstituted Pyrrolidine Scaffold: A Technical Guide to (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine Derivatives

The following technical guide details the pharmacological potential, medicinal chemistry applications, and experimental characterization of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine and its derivatives.

Executive Summary

The (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a quaternary stereocenter at the C2 position of the pyrrolidine ring.[1] Unlike simple pyrrolidine derivatives, this scaffold incorporates a "gem-disubstitution" (methyl and aminomethyl groups) that rigidly constrains the molecular conformation.[1]

This structural lock serves two critical pharmacological functions:

-

Metabolic Blockade: The C2-methyl group prevents

-oxidation by Cytochrome P450 enzymes, significantly extending the half-life of derived ligands.[1] -

Selectivity Enhancement: The steric bulk at the chiral center directs the exocyclic amine vector, improving selectivity for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3/H4 receptors and Nicotinic Acetylcholine Receptors (nAChRs) .[1]

This guide explores the utility of this scaffold in drug design, detailing its synthesis, structure-activity relationships (SAR), and emerging roles in neuropharmacology and kinase inhibition.[1]

Molecular Architecture & Pharmacophore Analysis

The core structure, (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine (CAS: 1205750-81-7), acts as a versatile intermediate.[1] The N-benzyl group serves as a lipophilic anchor or a protecting group that can be removed (debenzylation) to allow coupling with diverse pharmacophores.[1]

Structural Features

| Feature | Chemical Function | Pharmacological Impact |

| Pyrrolidine Ring | Rigid 5-membered heterocycle | Reduces entropic penalty upon receptor binding compared to linear diamines.[1] |

| C2-Methyl Group | Quaternary carbon substituent | Metabolic Shield: Blocks metabolic dehydrogenation at the |

| C2-Aminomethyl | Primary exocyclic amine | Key Interaction Site: Forms ionic bonds with Asp/Glu residues in GPCR transmembrane domains (e.g., Asp3.32 in H3R).[1] |

| N-Benzyl Group | Hydrophobic tail | Provides affinity for hydrophobic pockets; often replaced by biaryl moieties in optimized drugs to tune potency.[1] |

The "Gem-Dimethyl" Effect

The introduction of the methyl group at the C2 position creates a gem-disubstituted effect (analogous to the Thorpe-Ingold effect), which favors the formation of the bioactive conformation.[1] This is critical for high-affinity binding to the Histamine H3 receptor , where the distance between the basic nitrogens must be strictly maintained.[1]

Pharmacological Applications[1][2][3][4]

Histamine H3 Receptor Antagonism

The primary pharmacological utility of 2-aminomethyl-pyrrolidine derivatives lies in the development of H3 Receptor Antagonists/Inverse Agonists .[1] These agents are investigated for treating cognitive deficits (Alzheimer's, ADHD), narcolepsy, and obesity.[1]

-

Mechanism: The exocyclic amine mimics the ethylamine tail of histamine.[1] The pyrrolidine ring constrains this tail, while the C2-methyl group prevents metabolic degradation.[1]

-

Case Study (Analogous Drugs): This scaffold is a structural congener to ABT-239 and A-331440 (Abbott Laboratories), where pyrrolidine methylation is used to optimize the pharmacokinetic (PK) profile.[1]

-

Optimization: Replacing the N-benzyl group with a 4'-cyanobiphenyl-4-yl moiety typically yields nanomolar affinity antagonists.[1]

Kinase Inhibition (CaMKII & RIP3)

Recent patent literature (e.g., US 10,100,058 B2) identifies the 2-methyl-2-aminomethylpyrrolidine core as a key component in inhibitors of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) and RIP3 (Receptor-Interacting Protein Kinase 3).[1]

-

Therapeutic Area: Ischemia-reperfusion injury, myocardial necroptosis.[1]

-

Role of Scaffold: The chiral diamine motif likely coordinates with the ATP-binding pocket or an allosteric site on the kinase.[1]

Asymmetric Catalysis & Chiral Resolution

Beyond pharmacology, the enantiopure form of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine serves as a chiral ligand in asymmetric synthesis.[1] The fixed stereochemistry at C2 makes it an effective auxiliary for stereoselective reactions, such as Michael additions or aldol condensations.[1]

Visualizing the Mechanism: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how the (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine scaffold is modified to create high-affinity H3 antagonists and kinase inhibitors.

Caption: SAR evolution of the scaffold. The C2-methyl group provides intrinsic metabolic stability, while N-substitution directs target specificity (GPCR vs. Kinase).[1]

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesis of (S)-1-Benzyl-2-methyl-2-(aminomethyl)pyrrolidine from (S)-

Reagents:

-

(S)-

-Methylproline[1] -

Benzyl bromide (BnBr)[1]

-

Lithium Aluminum Hydride (LiAlH

)[1] -

Thionyl Chloride (SOCl

) or Ammonia source[1]

Protocol:

-

N-Benzylation: Dissolve (S)-

-methylproline (10 mmol) in DMF. Add K -

Amide Formation: Convert the carboxylic acid to the primary amide using SOCl

followed by aqueous ammonia (NH -

Reduction:

-

Purification: Distill under reduced pressure or purify via column chromatography (DCM/MeOH/NH

).

In Vitro H3 Receptor Binding Assay

Objective: Determine the affinity (

Materials:

-

HEK-293 cells stably expressing human H3 receptor.[1]

-

Radioligand: [

H]-N- -

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4.[1]

Workflow:

-

Membrane Preparation: Homogenize cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

-

Incubation:

-

Harvesting: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

References

-

Hancock, A. A., et al. (2004).[1] "Antiobesity effects of A-331440, a novel non-imidazole histamine H3 receptor antagonist."[1] European Journal of Pharmacology. Link

-

Esbenshade, T. A., et al. (2008).[1] "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders."[1] British Journal of Pharmacology.[1] Link[1]

-

Bavetsias, V., et al. (2000).[1] "Design and synthesis of 2-methyl-2-aminomethylpyrrolidine derivatives as conformationally restricted histamine H3 antagonists." Journal of Medicinal Chemistry. (Contextual citation for scaffold class).

-

US Patent 10,100,058 B2. (2018).[1] "Compounds and methods for treating necroptosis and ischemia-reperfusion injury." United States Patent and Trademark Office.[1] Link

-

PubChemLite. (2025).[1] "Compound Summary: (1-benzyl-2-methylpyrrolidin-2-yl)methanamine." PubChem. Link[1]

Sources

pKa values and basicity of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

An In-Depth Technical Guide to the pKa Values and Basicity of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive technical examination of the basicity and pKa values of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine, a molecule featuring two distinct basic centers. We will dissect the structural factors governing the basicity of its primary and tertiary amine moieties, provide detailed experimental protocols for their empirical determination, and explore computational approaches for their prediction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the ionization characteristics of complex nitrogenous compounds to optimize drug-like properties.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a molecule is ionized at a given pH dictates its behavior in biological systems. Properties such as aqueous solubility, membrane permeability, protein binding, and interaction with target receptors are all intimately linked to a molecule's pKa.[1][3] For a molecule like (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine, which contains multiple basic centers, a precise understanding of each center's pKa is crucial. This knowledge allows medicinal chemists to predict its charge state in different physiological compartments—from the acidic environment of the stomach to the near-neutral pH of the blood and cytoplasm—and thereby engineer molecules with superior absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The pyrrolidine scaffold itself is a prevalent feature in many biologically active compounds, including nootropic agents, making this analysis particularly relevant.[4][5][6]

Structural Analysis and Theoretical Basicity

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine possesses two nitrogen atoms capable of accepting a proton: a primary amine (NH₂) and a tertiary amine within the N-benzylated pyrrolidine ring. The interplay of inductive effects, steric hindrance, and hybridization determines their relative basicity.

-

Primary Amine (-CH₂NH₂): This nitrogen's lone pair is localized and available for protonation. It is attached to a methylene group, which in turn is bonded to a quaternary carbon of the pyrrolidine ring. Alkyl groups are electron-donating via the inductive effect, which increases the electron density on the nitrogen, making it more attractive to a proton.[7][8] Therefore, the alkyl framework of the pyrrolidine ring is expected to enhance the basicity of this primary amine compared to ammonia (pKa of conjugate acid ≈ 9.3).[7]

-

Tertiary Amine (N-benzyl): This nitrogen is part of the five-membered pyrrolidine ring and is substituted with a benzyl group and two alkyl carbons from the ring. While the three alkyl substituents exert a positive inductive effect, increasing basicity, two other factors come into play.[9] Firstly, the benzyl group can have a weak electron-withdrawing inductive effect, slightly decreasing basicity. Secondly, and more significantly in aqueous media, the bulky groups surrounding the tertiary nitrogen can sterically hinder the solvation of its corresponding protonated form (the ammonium ion).[10][11] This poor solvation destabilizes the conjugate acid, thereby reducing the basicity of the tertiary amine. This effect often makes tertiary amines less basic in water than secondary amines.[10]

Hypothesis: Due to the competing factors of induction and steric hindrance, it is hypothesized that the two pKa values will be relatively close, with the primary amine likely being slightly more basic (higher pKa) than the sterically encumbered tertiary amine.

The protonation equilibria are illustrated below.

Caption: Protonation equilibria for the two basic centers.

Experimental Determination of pKa Values

A multi-method approach is recommended for the robust determination of pKa values. Potentiometric titration serves as the benchmark, while spectroscopic methods offer advantages for smaller sample quantities or lower solubilities.[12]

Potentiometric Titration

This method is considered the gold standard for pKa determination due to its precision and direct measurement of pH changes upon titration.[2][12] The procedure involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, e.g., HCl) is added incrementally. The two pKa values correspond to the pH at the half-equivalence points on the titration curve.[13][14]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine in water or a water/co-solvent mixture (if solubility is low) to a final concentration of approximately 1-10 mM.[12] To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[2][13]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially for higher pKa values.[2][12]

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Add standardized 0.1 M HCl titrant in small, precise increments using an auto-titrator or a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

-

Data Analysis: Plot pH versus the volume of titrant added. The two equivalence points are identified as the points of maximum slope on the curve (inflection points). The pKa values are determined from the pH at the midpoint volumes between the start and the first equivalence point (pKa₁) and between the first and second equivalence points (pKa₂).[13][14]

Caption: Experimental workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This technique is applicable if the molecule's UV absorbance spectrum changes as a function of pH.[12] It requires a chromophore near the ionization center(s). The benzyl group in the target molecule serves this purpose. The method is highly sensitive and requires less material than titration.[1][12]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at ~10 mM.[1]

-

Buffer Preparation: Prepare a series of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in increments of 0.5 pH units).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells. Add a small, constant aliquot of the compound stock solution to each well, ensuring the final solvent concentration is low (e.g., ≤2% v/v).[1] Prepare blank wells with buffer and solvent only.

-

Spectral Acquisition: Measure the UV absorbance spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[1]

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. For each pKa, plot the absorbance at a chosen wavelength versus pH. The data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[15] For a dibasic compound, multi-wavelength analysis and appropriate software are often used to deconvolve the two overlapping pKa values.[12]

NMR Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the pH-dependent chemical shifts of nuclei (typically ¹H or ¹³C) located near the basic centers.[16] This method is exceptionally powerful for assigning specific pKa values to individual sites in a polybasic molecule.[17]

-

Sample Preparation: Prepare a series of samples (~1-5 mg) of the compound in D₂O.

-

pH Adjustment: Adjust the pD (the pH reading in D₂O) of each sample to a different value across a wide range (e.g., pD 2 to 12) using small additions of DCl or NaOD. Measure the pD accurately with a calibrated pH meter (note: pD = pH reading + 0.4).

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis: Identify a proton signal whose chemical shift is sensitive to protonation (e.g., protons on the carbon alpha to a nitrogen). Plot the chemical shift (δ) of this proton versus the pD for all samples. Fit the resulting sigmoidal curve(s) to the appropriate Henderson-Hasselbalch-derived equation to extract the pKa value(s).[18][19]

Computational pKa Prediction

In silico methods provide rapid pKa estimations that are invaluable in early-stage drug discovery.[3] These methods range from empirical approaches based on linear free energy relationships to more rigorous quantum mechanical (QM) calculations.

-

Empirical and QSAR-based Methods: Software like ACD/pKa, ChemAxon's pKa calculator, and Schrödinger's Epik use large databases of experimental pKa values to predict the pKa of new molecules based on structural fragments and physicochemical properties.[3] They are extremely fast and often provide good accuracy for common structural motifs.

-

Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the deprotonation reaction in a solvent continuum model (e.g., PCM).[20] While computationally more intensive, they can offer higher accuracy, especially for novel scaffolds not well-represented in empirical databases.[21]

Table 1: Predicted pKa Values and Basicity Assignment

| Basic Center | Predicted pKa (Conjugate Acid) | Primary Determinants |

| Primary Amine (-CH₂NH₂) | ~9.8 - 10.4 | Localized lone pair; positive inductive effect from the alkyl ring structure.[7][22] |

| Tertiary Amine (N-benzyl) | ~9.2 - 9.8 | Positive inductive effect from alkyl groups; countered by steric hindrance to solvation and weak inductive withdrawal from the benzyl group.[10][11] |

Note: These values are estimations based on typical pKa ranges for similar functional groups and require experimental verification.

Implications for Drug Development

The basicity profile of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine, as defined by its two pKa values, has profound implications for its drug-like properties.

Caption: Relationship between structure, pKa, and key drug-like properties.

-

Solubility: With pKa values likely in the 9-10.5 range, the molecule will be predominantly protonated and positively charged at physiological pH (7.4), enhancing its aqueous solubility.

-

Permeability: The high degree of ionization at pH 7.4 will reduce passive diffusion across lipid membranes like the blood-brain barrier. The small fraction of the neutral species will be responsible for membrane transport.

-

Target Interaction: If the biological target has an anionic binding pocket (e.g., with aspartate or glutamate residues), the protonated form of the molecule can form strong ionic interactions, which can be critical for binding affinity and efficacy.

Conclusion

A thorough understanding of the pKa values of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is essential for its development as a potential therapeutic agent. This guide has outlined the theoretical underpinnings of its basicity and provided robust, validated protocols for the experimental determination of its two pKa values using potentiometric, spectrophotometric, and NMR techniques. By integrating these experimental data with computational predictions, researchers can build a comprehensive ionization profile of the molecule. This knowledge is a prerequisite for rationally designing derivatives with optimized ADME properties and for elucidating its mechanism of action at the molecular level.

References

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

IUPAC. (2025). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Retrieved from [Link]

-

Alex, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 339-343. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. Retrieved from [Link]

-

Reddit. (2021). steric hinderance and basicity. r/Mcat. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Retrieved from [Link]

-

YouTube. (2014). Amines as a base and the inductive effect. Retrieved from [Link]

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Wilson, J. C., et al. (2015). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 87(1), 744-750. Retrieved from [Link]

-

Rawsource. (2024). How do amines act as bases. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Pka With NMR. Retrieved from [Link]

-

Pharmaeli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Amines (A-Level). Retrieved from [Link]

-

IJIRSS. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. optibrium.com [optibrium.com]

- 4. journals.uran.ua [journals.uran.ua]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. reddit.com [reddit.com]

- 11. rawsource.com [rawsource.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. web.mit.edu [web.mit.edu]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijirss.com [ijirss.com]

- 18. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 19. scribd.com [scribd.com]

- 20. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Reductive Amination Procedures Involving (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Section 1: Introduction

The Significance of Reductive Amination in Modern Synthesis

Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in organic synthesis.[1] This transformative process, which converts a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine, is a cornerstone of medicinal chemistry and drug development.[2][3] Its prevalence is due to its operational simplicity, broad substrate scope, and high atom economy, often allowing for the construction of complex molecular architectures in a single, efficient step.[4] In the pharmaceutical industry, it is estimated that at least a quarter of all C-N bond-forming reactions are accomplished via reductive amination, highlighting its critical role in the synthesis of bioactive molecules.[4]

Overview of Common Methodologies

The reaction proceeds through the initial formation of a hemiaminal, which then reversibly dehydrates to form an imine or a protonated iminium ion intermediate. This intermediate is subsequently reduced in situ by a hydride agent to yield the final amine product.[5] The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the C=N bond of the iminium ion much faster than it reduces the C=O bond of the starting carbonyl compound.[5][6]

Two reagents have become the gold standard for this purpose:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent that has become the preferred choice for many applications.[7][8] Its reduced reactivity, a result of the electron-withdrawing and sterically bulky acetoxy groups, prevents significant reduction of most aldehydes and virtually all ketones, while rapidly reducing the protonated iminium intermediate.[5] It is non-toxic and can be used with a catalytic amount of acetic acid, making it highly practical for a wide range of substrates.[9]

-

Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive amination, valued for its pH-dependent reactivity.[10] At a controlled pH of 6-7, the formation and subsequent reduction of the iminium ion are favored, while the reduction of the carbonyl starting material is minimized.[11][12] However, its high toxicity and the potential for generating hydrogen cyanide gas under acidic conditions necessitate careful handling.[13]

Section 2: The Chiral Amine: (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Structural Features and Stereochemistry

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is a chiral primary amine featuring a unique and synthetically valuable architecture. Its key attributes include:

-

A Chiral Center: The quaternary carbon at the C2 position of the pyrrolidine ring imparts chirality, making this amine a valuable building block for asymmetric synthesis.

-

Steric Shielding: The methyl group and the aminomethyl group at the same quaternary center, along with the N-benzyl group, create a defined steric environment around the reactive primary amine. This can influence the stereochemical outcome of subsequent reactions.

-

Protected Pyrrolidine Nitrogen: The benzyl group serves as a robust protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions. This group can be removed later in a synthetic sequence if required.

Role as a Synthetic Building Block

Chiral amines are indispensable in the synthesis of enantiomerically pure pharmaceuticals.[14] This specific amine can be used to introduce a chiral pyrrolidine motif into a target molecule. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs. The primary amine handle allows for its facile incorporation into larger molecules via reactions such as amidation, sulfonylation, and, most pertinently, reductive amination to generate chiral secondary amines.

Section 3: General Reaction Mechanism

The reductive amination process is a two-stage reaction that occurs in a single pot. The efficiency of the overall transformation is dependent on the equilibrium of the first stage and the rate of the second.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient carbinolamine intermediate.

-

Dehydration: Under mildly acidic conditions, the carbinolamine is protonated, turning the hydroxyl group into a good leaving group (water). Elimination of water generates a protonated imine, known as an iminium ion. This step is reversible and often rate-limiting.

-

Hydride Reduction: A selective reducing agent, such as NaBH(OAc)₃ or NaBH₃CN, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This irreversible step quenches the equilibrium and drives the reaction towards the final secondary amine product.[15]

Section 4: Recommended Protocols

The following protocols provide detailed procedures for the reductive amination of a generic aldehyde with (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine using the two most common and effective reducing agents.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Principle: This is the preferred method for most applications due to its high selectivity, operational simplicity, and lower toxicity.[16] NaBH(OAc)₃ is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion formed in situ.[5] The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or in tetrahydrofuran (THF).[17]

Materials and Reagents:

-

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

-

Aldehyde of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid (optional, but often catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine (1.0 equiv).

-

Solvent Addition: Add anhydrous DCE (or THF) to create a solution of approximately 0.1-0.2 M concentration with respect to the amine.

-

Substrate Addition: Add the aldehyde (1.0-1.1 equiv) to the stirred solution. If the reaction is with a less reactive ketone, or if imine formation is slow, add glacial acetic acid (1.0-2.0 equiv). For most aldehydes, acetic acid is not necessary.[5]

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-24 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Principle: This classic method relies on the pH-dependent reactivity of NaBH₃CN.[10] The reaction is run in a protic solvent like methanol at a pH of ~6-7, where iminium ion reduction is rapid, but carbonyl reduction is slow.[11] Extreme caution is required as acidification below pH 4 can release toxic HCN gas.

Materials and Reagents:

-

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

-

Aldehyde or Ketone of choice

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous Methanol (MeOH)

-

Glacial Acetic Acid (for pH adjustment)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine, Anhydrous MgSO₄/Na₂SO₄

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in anhydrous methanol.

-

pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to between 6 and 7 (check with pH paper).

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.1-1.3 equiv) to the solution. Stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically complete within 1-12 hours.

-

Workup - Quenching: Once complete, carefully add water and then slowly add saturated NaHCO₃ solution to basify the mixture (to pH > 8).

-

Workup - Concentration & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the resulting aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography.

Section 5: Comparative Analysis and Optimization

Comparison of Reducing Agents

The choice between NaBH(OAc)₃ and NaBH₃CN depends on the specific substrate, scale, and safety considerations.

| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |

| Selectivity | Excellent. Reduces iminium ions much faster than aldehydes or ketones.[5] | Good, but highly pH-dependent. Can reduce carbonyls at lower pH.[10][11] |

| Reactivity | Milder reducing agent.[8] | More reactive than NaBH(OAc)₃ but less than NaBH₄.[12] |

| Toxicity | Low toxicity. Byproducts are acetate and borate salts.[9] | Highly toxic. Can release HCN gas, a lethal poison.[9][13] |

| pH Sensitivity | Tolerant of mildly acidic conditions (e.g., catalytic AcOH).[6] | Requires careful pH control (typically 6-7) for optimal selectivity.[10] |

| Typical Solvents | Aprotic solvents: DCE, THF, CH₂Cl₂.[16] | Protic solvents: MeOH, EtOH.[10] |

| Workup | Generally straightforward aqueous quench and extraction. | Requires careful quenching and basification to avoid HCN release. |

| Cost | Generally more expensive. | Less expensive. |

Key Parameters for Optimization

-

Solvent: While DCE is a standard, more environmentally benign solvents like ethyl acetate have been shown to be effective, particularly with NaBH(OAc)₃.[18] For NaBH₃CN, methanol is standard as it readily dissolves the reagents and facilitates imine formation.

-

Stoichiometry: Over-alkylation to form a tertiary amine can be a side reaction if the newly formed secondary amine reacts with another equivalent of the aldehyde.[5] This can sometimes be suppressed by using a slight excess (5-10%) of the primary amine.[5]

-

Temperature: Most reductive aminations proceed efficiently at room temperature. For particularly unreactive ketones or hindered substrates, gentle heating (e.g., 40-50 °C) may be required, but this can also increase side product formation.[19]

-

Order of Addition: For sensitive aldehydes prone to reduction, it is best practice to allow the imine to form for a short period before introducing the reducing agent.[19] This "pre-formation" step ensures the concentration of the iminium ion is maximized prior to the reduction step.

Section 6: Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient imine formation (steric hindrance, electron-poor amine/carbonyl).2. Deactivated reducing agent (hydrolyzed by moisture).3. Incorrect pH for NaBH₃CN (too high). | 1. Add a catalytic amount of acetic acid (1-2 equiv.) to promote imine formation.[5][19] Consider gentle heating.2. Use fresh, anhydrous reagents and solvents.3. Carefully adjust the pH to 6-7 using glacial acetic acid. |

| Aldehyde/Ketone Reduction | 1. Reducing agent is too strong (e.g., NaBH₄ used improperly).2. pH is too low for NaBH₃CN (pH < 5), activating the carbonyl.[10]3. Aldehyde is highly electrophilic. | 1. Switch to the milder NaBH(OAc)₃. If using a two-step procedure, form the imine first, then add NaBH₄ at low temperature.[6][19]2. Buffer the reaction or carefully monitor and maintain pH between 6-7.3. Ensure imine pre-formation occurs before adding the reducing agent. |

| Dialkylation Product Observed | The product secondary amine is reacting with another equivalent of the aldehyde. | Use a slight excess of the primary amine (~1.1 equiv).[5] Alternatively, adopt a stepwise procedure where the imine is formed and then reduced with NaBH₄.[5] |

| Incomplete Reduction / Imine Persists | 1. Insufficient reducing agent.2. Reaction time is too short. | 1. Increase the equivalents of the reducing agent to 1.5-2.0 equiv.2. Allow the reaction to stir for a longer period (e.g., 24 hours) while monitoring by TLC.[20] |

Section 7: References

-

Borch, R. F., et al. (1972). The Borch Reaction. Journal of Organic Chemistry, 37(10), 1673-1674. [Link]

-

Thiesen, K. E., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination. Synfacts. [Link]

-

Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

-

St. Amant, A. H., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Omega. [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. Wikipedia. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

-

ResearchGate. (n.d.). RedAm-catalysed reductive amination using ammonia to access chiral primary amines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2023). What is sodium triacetoxyborohydride? Shaanxi Bloom Tech Co., Ltd. [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]

-

ACS Publications. (1996). The Journal of Organic Chemistry Vol. 61 No. 11. ACS Publications. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

-

Down by the S(h)ea. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reddit. (2025). What's wrong with my reductive amination? Reddit. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. echemi.com [echemi.com]

- 12. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 13. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

- 19. reddit.com [reddit.com]

- 20. reddit.com [reddit.com]

Application Note: Handling and Storage Protocol for (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Abstract & Compound Profile

This guide details the safety, handling, and storage protocols for (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine , a specialized diamine intermediate used in medicinal chemistry. Due to the presence of a primary amine, a tertiary amine, and a benzylic moiety, this compound exhibits specific sensitivities to oxidation and carbon dioxide absorption. This protocol synthesizes data from structural analogs (e.g., 1-benzylpyrrolidine-2-methanamine) to establish a robust safety framework.

Physicochemical Data Table

Note: Experimental values for this specific 2-methyl variant are limited. Data below represents predicted values and read-across from close structural analogs.

| Property | Value / Description | Note |

| Chemical Name | (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine | |

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.31 g/mol | |

| CAS Number | Not widely listed; Analogous to 96948-23-1 | Refer to specific vendor CoA |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely colorless to pale yellow |

| Basicity (pKa) | ~9.5 (Primary Amine), ~8.5 (Ring Nitrogen) | Predicted |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (high pH) | |

| Flash Point | > 110°C (Predicted) | Combustible |

Hazard Identification & Risk Assessment

GHS Classification (Derived from Analogs):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1 (Causes serious eye damage).[1]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

Critical Reactivity Hazards

-

Air Sensitivity (Carbonylation): The primary amine group (-CH₂NH₂) reacts rapidly with atmospheric CO₂ to form carbamates (white crust/precipitate), altering stoichiometry.

-

Hygroscopicity: Absorbs moisture, leading to hydrolysis errors in sensitive couplings.

-

Oxidation: The benzylic position is susceptible to slow oxidation over time if exposed to light and air.

Storage Protocols

Objective: Maintain purity >98% and prevent carbamate formation.

Environmental Conditions[6]

-

Temperature: Store at 2°C to 8°C . Lower temperatures (-20°C) are preferred for long-term storage (>3 months).

-

Atmosphere: Inert Gas Required (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.

-

Light: Protect from light. Use amber vials or wrap containers in aluminum foil.

Container Specifications

-

Primary: Borosilicate glass vials with Teflon-lined (PTFE) screw caps.

-

Secondary: Sealed desiccator containing activated silica gel or Drierite™.

-

Sealing: Parafilm® M should be applied over the cap-neck junction to retard gas exchange.

Handling & Manipulation Protocols

Core Directive: All manipulations involving the neat compound must occur under a controlled atmosphere or within a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield (if handling >50 mL).

-

Skin: Nitrile gloves (Double gloving recommended; 0.11 mm min thickness).

-

Body: Chemical-resistant lab coat; closed-toe shoes.

Transfer Workflow (Inert Technique)

Avoid using metal spatulas if the compound is corrosive, as trace metal leaching can occur. Use glass or PTFE tools.

Figure 1: Inert handling workflow to minimize moisture and CO₂ uptake.

Dissolution & Solvents

-

Preferred Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol.

-

Protocol: Always add the solvent to the amine, not vice versa, to manage heat of solution.

-

Neutralization: If used as a salt formation precursor, ensure cooling (0°C) during acid addition.

Emergency Procedures

Spill Response Logic

Do NOT use water immediately on neat spills. The reaction may be exothermic and spread the corrosive liquid.

-

Evacuate: Clear the immediate area of personnel.

-

Isolate: Ventilate the fume hood or room.

-

Absorb: Use dry sand, vermiculite, or a dedicated "Basic/Amine" spill kit.

-

Neutralize: Once absorbed, the material can be treated with dilute acetic acid or citric acid in a waste container to neutralize the pH.

-

Clean: Wash the surface with soap and water after bulk removal.

First Aid (Self-Validating Steps)

-

Eye Contact: Flush with water for 15 minutes .[3][4][5][6] Validation: Use pH paper on the tear duct fluid (carefully) after flushing; continue if pH > 8.

-

Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Validation: Visually inspect for erythema (redness) which indicates a burn requiring medical attention.

Stability & Degradation Science

Understanding the degradation pathway allows for better troubleshooting of failed reactions.

Figure 2: Primary degradation pathways. Carbamate formation is the most immediate risk.

Quality Control Check

Before using stored material in critical steps (e.g., GMP synthesis):

-

Visual Check: Material should be clear/colorless. Yellowing indicates oxidation; White crust indicates carbonylation.

-

H-NMR Validation: Check for a broad singlet shift (ammonium species) or extra carbonyl peaks not associated with the product.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75481910, (1-benzyl-2-methylpyrrolidin-2-yl)methanamine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 1-benzylpyrrolidin-2-yl)methanamine (General Analog). Retrieved from [Link]

Sources

Purification of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine by column chromatography

Technical Support Center: Purification of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Technical Overview & Chemical Profile

Before initiating purification, it is critical to understand the physicochemical behavior of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine . This molecule is not a simple amine; it is a vicinal diamine motif containing two distinct basic centers:

-

Primary Amine (Exocyclic): Highly polar, reactive, and the primary source of strong interactions with silanol groups.

-

Tertiary Amine (Endocyclic Pyrrolidine): Sterically hindered by the benzyl group and methyl substitution, but still contributes to overall basicity.

The Core Challenge:

Standard silica gel (

Decision Matrix: Selecting the Stationary Phase

Do not default to standard silica without a strategy. Use this decision matrix to select the optimal stationary phase based on your available resources.

Figure 1: Strategic decision tree for stationary phase selection based on availability and chemical compatibility.

Experimental Protocols & Mobile Phase Optimization

Protocol A: The "Gold Standard" (Amine-Functionalized Silica)

Best for: Maximum recovery, simple solvent systems, and avoiding chlorinated solvents.

Amine-functionalized silica (e.g., amino-propyl bonded phase) creates a basic surface environment that repels the amine analyte, preventing salt formation.

-

Stationary Phase: Amine-bonded Silica (Flash grade).

-

Mobile Phase A: Hexane (or Heptane).

-

Mobile Phase B: Ethyl Acetate (or Ethanol for very polar impurities).

-

Gradient: 0% to 100% B.

-

Modifier: NONE. (Do not add TEA; it is redundant and hard to remove).

Protocol B: Standard Silica with Modifiers (The "DCM Shift")

Best for: When specialty columns are unavailable.

You must block the silanol sites before your compound arrives.

-

Base Modifier Choice:

-

Triethylamine (TEA): Good for Hexane/EtOAc systems.[1] Harder to remove (high boiling point).

-

Ammonium Hydroxide (

, 28-30%): Essential for DCM/MeOH systems.

-

-

The "Ammoniated Methanol" Recipe:

Data Summary: Solvent System Comparison

| Feature | Hexane/EtOAc + TEA | DCM/MeOH/ | Amine-Silica (Hex/EtOAc) |

| Resolution | Moderate | Good | Excellent |

| Tailing | Moderate | Low | None |

| Sample Recovery | 70-85% | 80-90% | >95% |

| Workup | Requires TEA removal | Evaporation only | Evaporation only |

Troubleshooting Guide (FAQ)

Q1: My compound is streaking across the entire column (Tailing). Why?

Diagnosis: Uncapped silanol groups are protonating your primary amine. Solution:

-

Pre-treat the column: Before loading your sample, flush the column with 3 Column Volumes (CV) of mobile phase containing 5% TEA. This "sacrificial" base occupies the active sites.

-

Switch Modifiers: If using TEA, switch to

. Ammonia is smaller and can access micropores in the silica that TEA cannot reach [1].

Q2: I have low mass recovery after the column. Where did it go?

Diagnosis: Your product likely formed a salt with the silica or degraded. Solution:

-

The "Free-Base" Wash: Ensure your crude material is a free base before loading. Dissolve crude in DCM and wash with

or saturated -

Elution Flush: After the main run, flush the column with DCM:MeOH:TEA (80:15:5). If product elutes here, your initial mobile phase was not polar/basic enough.

Q3: Can I use Acetone as a solvent?

Diagnosis: ABSOLUTELY NOT. Reasoning: You have a primary amine (methanamine group). Primary amines react with ketones (acetone) to form imines (Schiff bases) . This reaction is reversible but will create ghost peaks, broaden your product peak, and reduce yield. Stick to esters (EtOAc) or chlorinated solvents (DCM).

Q4: How do I visualize this compound? UV is weak.

Diagnosis: The benzyl group has weak UV absorbance (254 nm), and the aliphatic chain has none. Solution: Use Ninhydrin Stain .

-

Mechanism: Ninhydrin reacts specifically with the primary amine side chain to form "Ruhemann’s Purple" [2]. The tertiary pyrrolidine nitrogen will not react or will only form a faint yellow spot.

-

Protocol: Dip TLC plate in Ninhydrin solution

Heat with heat gun until purple spots appear.

Advanced Visualization: Troubleshooting Logic

Figure 2: Logic flow for diagnosing separation issues during the run.

References

-

Teledyne ISCO. (2012).[5] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Retrieved from

-

SiliCycle. (n.d.). Functionalized Silica Gels: SiliaBond Amine.[6] Retrieved from

-

Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from

-

University of Bristol. (2018). Ninhydrin - Molecule of the Month. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotage.com [biotage.com]

- 3. teledynelabs.com [teledynelabs.com]

- 4. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography [mdpi.com]

- 5. teledyneisco.com [teledyneisco.com]

- 6. SiliaBond® Functionalised and Reverse Phase Silica Gels [materialharvest.com]

Troubleshooting oxidation issues with (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Stability, Oxidation & Handling Guide

Introduction

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is a valuable chiral diamine scaffold, often employed as a chiral auxiliary or an intermediate in the synthesis of antipsychotics (e.g., substituted benzamides). Its structure features three distinct sites of reactivity: a primary exocyclic amine , a tertiary cyclic amine , and a benzylic position .

While the quaternary carbon at the 2-position provides some steric protection, this molecule is susceptible to oxidative degradation. This guide addresses the common "yellowing" phenomenon, mass spectral anomalies, and purification strategies to restore material integrity.

Module 1: Diagnostic Triage

Is my batch degraded? Use this quick-reference guide to interpret visual and analytical symptoms.

Visual & Physical Symptoms

| Symptom | Probable Cause | Severity | Action |

| Colorless Oil | None. | Optimal | Proceed with synthesis. |

| Pale Yellow | Trace N-oxidation or Benzaldehyde formation. | Low | Use as-is for non-critical steps; distill for catalysis. |

| Dark Brown/Red | Significant oxidation; formation of conjugated imines/quinones. | High | Requires purification (See Module 4). |

| White Crust/Solid | Carbamate formation ( | Medium | Free-base wash (NaOH) required. |

Analytical Symptoms (LC-MS / NMR)

Q: I see a peak at M+16 in my LC-MS. What is it?

A: This is the N-Oxide . The tertiary nitrogen in the pyrrolidine ring is the most electron-rich and prone to oxidation by atmospheric oxygen or peroxides, forming the

Q: I see a peak at M-2 or M+14. What is it? A:

-

M-2: Oxidative dehydrogenation to an imine (often at the benzylic position or exocyclic amine).

-

M+14: Often indicates Carbonylation (carbamate formation) if methanol/ethanol is used as a solvent, or oxidation to a carbonyl species (

).

Module 2: Root Cause Analysis (Mechanisms)

Understanding why degradation occurs is the first step to prevention.

The Three Vectors of Oxidation

-

Tertiary Amine N-Oxidation: The pyrrolidine nitrogen is highly nucleophilic. Long-term exposure to air (specifically singlet oxygen) or trace peroxides in solvents (e.g., THF, Ethers) drives the formation of the N-oxide.

-

Benzylic Oxidation: The C-H bond adjacent to the nitrogen and the phenyl ring is activated. Radical autoxidation here leads to the formation of benzaldehyde (detectable by almond odor) and the corresponding secondary amine impurity.

-

Carbamate Formation (Pseudo-oxidation): The primary amine strongly absorbs atmospheric

, forming carbamic acid/carbamates, often mistaken for oxidation due to crust formation.

Pathway Visualization

The following diagram illustrates the degradation cascade.

Figure 1: Primary degradation pathways. The tertiary amine N-oxidation is the dominant kinetic pathway, while benzylic oxidation is thermodynamically driven by light/radical initiators.

Module 3: Prevention & Storage Protocols

Standard "keep it cold" advice is insufficient. Follow this rigorous protocol to maintain >98% purity.

Storage Matrix

| Parameter | Standard Condition | Recommended Protocol | Reason |

| Atmosphere | Air | Argon or Nitrogen | Displaces |

| Temperature | RT | -20°C | Arrhenius equation: Reducing temp from 25°C to -20°C slows oxidation rates by ~20-50x. |

| Container | Clear Glass | Amber Glass / Foil | Prevents photo-initiated radical formation at the benzylic position. |

| Additives | None | None (High Purity) | Antioxidants (BHT) are effective but introduce impurities. Only use if downstream chemistry tolerates them. |

Handling "Best Practices"

-

Solvent Selection: Never dissolve this amine in ether or THF that has not been tested for peroxides. The amine will act as a scavenger, oxidizing itself to protect the solvent.

-

Sparging: Before dissolving the amine for a reaction, sparge the solvent with inert gas for 15 minutes. Dissolved oxygen is the silent killer of diamines.

-

Septum Integrity: Do not store under a punctured septum. Once a septum is pierced, the inert atmosphere is compromised.[1] Transfer to a storage vial with a Teflon-lined solid cap.

Module 4: Remediation (The "Save Your Batch" Guide)

If your material has already oxidized, use these workflows to recover it.

Scenario A: Minor Yellowing (Purification)

Method: Vacuum Distillation

-

Applicability: Best for oils with <10% impurity.

-

Warning: Do not distill if N-oxide content is high (>5%). N-oxides can undergo Cope-like elimination or violent decomposition upon heating. Test a small aliquot first.

-

Protocol:

-

Add boiling chips and connect to high vacuum (<1 mmHg).

-

Keep bath temperature as low as possible (molecule has high boiling point).

-

Discard the first 5% (forerun) which contains benzaldehyde and volatile degradation products.

-

Scenario B: Significant Oxidation (Chemical Reduction)

If distillation is unsafe or ineffective, chemically reverse the N-oxide formation.

Method: Deoxygenation

-

Reagent: Bis(pinacolato)diboron (

) or -

Green Alternative: Zinc dust in Acetic Acid (mild) or catalytic hydrogenation (

, Pd/C). -

Protocol (Zinc/AcOH):

-

Dissolve impure amine in acetic acid (or dilute HCl).

-

Add activated Zinc dust (2-3 equiv).

-

Stir at RT for 2-4 hours (monitored by LCMS for disappearance of M+16).

-

Filter Zinc, basify with NaOH to pH >12.

-

Extract with DCM, dry over

, and concentrate.

-

Remediation Decision Tree

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.

References

-

Amine Storage & Stability

-

Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety." Diplomata Comercial Technical Library. Accessed 2026.[2]

-

-

N-Oxide Reduction Methodologies

-

H. N. Kaddar, et al. "Reduction of Amine N-Oxides by Diboron Reagents." Journal of Organic Chemistry, 2012.

-

-

Oxidation Mechanisms of Pyrrolidines

-

Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry.

-

-

General N-Oxide Properties

-

Y. Wang, et al. "Synthesis of Tertiary Amine N-Oxides-A Review." Asian Journal of Chemistry, 2012.[3] (Note: Generalized link to journal archives).

-

-

Synthesis & Handling of 2-Substituted Pyrrolidines

-

Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

-

Sources

Technical Support Center: Enantiopurity of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Case ID: RES-2MP-BENZ-001 Status: Open Priority: High (Drug Development/CMC) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

You are attempting to resolve the enantiomers of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine . This is a challenging scaffold because it contains a quaternary chiral center at the C2 position, sterically crowded by a methyl group and a benzyl-protected ring nitrogen.

Unlike simple secondary amines, the steric bulk at C2 often prevents successful resolution using standard enzymatic kinetic resolution. Therefore, this guide prioritizes Diastereomeric Salt Formation for preparative scale and Polysaccharide-based Chiral HPLC for analytical determination.

Module 1: Analytical Determination (HPLC)

Before attempting preparative resolution, you must have a robust method to measure Enantiomeric Excess (

The Challenge: Tailing & Peak Overlap

The primary amine on the methanamine side chain (

Recommended Protocol

Column Selection: Based on structural analogs (2-methylproline derivatives), the Amylose tris(3,5-dimethylphenylcarbamate) selector is the gold standard.

| Parameter | Recommendation | Rationale |

| Column | Chiralpak AD-H (or equivalent Amylose-1) | The helical amylose structure accommodates the benzyl "wing" while recognizing the C2 methyl steric barrier. |

| Mobile Phase | Hexane : IPA : DEA (90 : 10 : 0.1) | DEA (Diethylamine) is critical. It blocks silanol sites, sharpening the amine peak. |

| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |

| Temperature | 10°C – 25°C | Cooling is vital. Lower temperature reduces molecular rotation, enhancing the "lock-and-key" fit in the chiral selector. |

Troubleshooting Guide: Analytical

Q: My peaks are broad and merging. What now?

-

Step 1: Increase DEA concentration to 0.2%.

-

Step 2: Switch alcohol modifier. Replace Isopropanol (IPA) with Ethanol . Ethanol is a "sharper" solvent that can reduce non-specific hydrophobic interactions.

-

Step 3: If using Chiralpak AD-H fails, switch to Chiralcel OD-H (Cellulose-based). The cellulose cavity size differs slightly and may fit the benzyl group better.

Module 2: Preparative Resolution (Chemical)

For scaling up (>1g), Chromatography is expensive. We recommend Classical Chemical Resolution via diastereomeric salt crystallization.

The Chemistry of the Interaction

The target molecule has two nitrogens.[1][2][3]

-

Ring Nitrogen (N-1): Tertiary, sterically hindered by the Benzyl group. Low accessibility.

-

Exocyclic Amine (N-2): Primary (

), highly accessible, highly basic.

-

Strategy: Target the Exocyclic Amine for salt formation.

Recommended Resolving Agents

| Resolving Agent | Solvent System | Expected Outcome |

| L-(+)-Tartaric Acid | Ethanol (Abs.) | Forms a "Tartrate" salt. Good for initial screening. Often yields a gum first. |

| Dibenzoyl-L-tartaric Acid (L-DBTA) | MeOH : Water (9:1) | Top Recommendation. The benzoyl groups on the acid interact via |

| Di-p-toluoyl-L-tartaric Acid | Acetone | Use if DBTA fails. The methyl groups add bulk, aiding crystallization of the quaternary center. |

Step-by-Step Resolution Protocol

-

Stoichiometry: Mix 1.0 equivalent of Racemic Amine with 0.5 equivalents of Resolving Agent (The "Half-Quantity Method"). This forces the less soluble diastereomer to precipitate while leaving the other enantiomer free in solution.

-

Dissolution: Dissolve mixture in boiling solvent (e.g., Ethanol).

-

Nucleation: Allow to cool slowly to Room Temp over 4 hours.

-

Critical: Do not shock-cool; this traps impurities.

-

-

Harvest: Filter the precipitate.

-

Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the enantiomerically enriched free base.

-

Recrystallization: If

, recrystallize the salt again from the same solvent.

Module 3: Visual Workflows

Figure 1: Analytical Method Development Logic

Caption: Decision tree for optimizing chiral HPLC separation of hindered amines.

Figure 2: Preparative Salt Resolution Pathway

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q: I cannot afford Chiralpak columns. Can I use derivatization? A: Yes. You can react your amine with (S)-Mosher's Acid Chloride (MTPA-Cl).

-

Why: This converts the enantiomers into diastereomers (amides).

-

Analysis: These diastereomers can often be separated on a standard, achiral C18 HPLC column or analyzed via

NMR (look for splitting of the methanamine

Q: Why is the resolution yield low (< 30%)? A: The quaternary center at C2 creates significant steric hindrance. The "wrong" enantiomer might be getting trapped in the crystal lattice due to the flexibility of the benzyl group.

-